3-Bromo-5-fluoro-2-nitroaniline
Overview
Description
3-Bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-nitroaniline typically involves the nitration of 3-bromo-5-fluoroaniline. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the raw materials are fed into a reactor, and the reaction conditions are tightly controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for the oxidation of the compound.
Reduction: Tin (Sn) and hydrochloric acid (HCl) can be used for the reduction of the nitro group to an amine.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products are halogenated derivatives of the compound.
Scientific Research Applications
3-Bromo-5-fluoro-2-nitroaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-fluoro-2-nitroaniline exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparison with Similar Compounds
2-Bromo-5-nitroaniline
4-Bromo-2-nitroaniline
3-Chloro-5-fluoro-2-nitroaniline
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Properties
IUPAC Name |
3-bromo-5-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGCDUVIDSBKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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